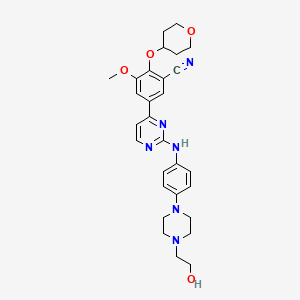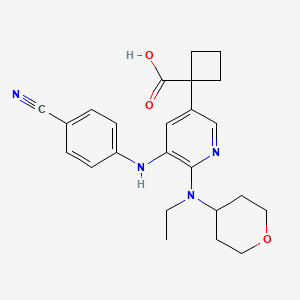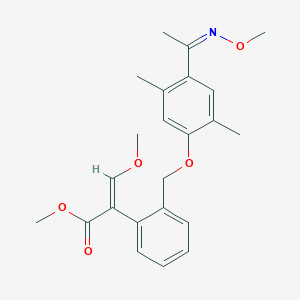
Aryl methoxyacrylate derivative 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aryl methoxyacrylate derivative 1 is a compound belonging to the class of methoxyacrylates, which are known for their diverse biological activities and applications in various fields Methoxyacrylates are characterized by the presence of a methoxy group attached to an acrylate moiety, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aryl methoxyacrylate derivative 1 typically involves the reaction of arylacetyl chloride with sodium methacrylate in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride and a catalyst like sodium iodide. The reaction is carried out in acetonitrile as the solvent . The general reaction scheme can be represented as follows:
[ \text{Arylacetyl chloride} + \text{Sodium methacrylate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and advanced purification techniques can be employed to enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: Aryl methoxyacrylate derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aryl methoxyacrylate oxides.
Reduction: Reduction reactions can convert the methoxyacrylate group to a hydroxyl group.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aryl methoxyacrylate oxides, while reduction can produce aryl hydroxyacrylates .
科学的研究の応用
アリールメトキシアクリレート誘導体1は、以下を含む幅広い科学研究の用途を持っています。
化学: 複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 特にミトコンドリア呼吸阻害剤としての薬物開発における可能性を探っています。
作用機序
アリールメトキシアクリレート誘導体1の作用機序には、シトクロムbc1複合体のQo部位での電子伝達を阻害することにより、ミトコンドリア呼吸を阻害することが含まれます。この阻害は、アデノシン三リン酸(ATP)の産生を阻害し、化合物の生物学的効果につながります。 分子標的は、細胞呼吸に重要な役割を果たすシトクロムbc1複合体です .
類似化合物との比較
アリールメトキシアクリレート誘導体1は、以下のような他のメトキシアクリレート誘導体と比較することができます。
アゾキシストロビン: 同じ作用機序を持つ、広く使用されている殺菌剤です。
クレソキシムメチル: 高い効力と幅広いスペクトル活性で知られる、別の殺菌剤です。
ストロビルリン類: ピラクロストロビンやトリフロキシストロビンなどの化合物を含む殺菌剤のクラスです.
ユニークさ: アリールメトキシアクリレート誘導体1は、独特のアリール基により際立っており、特定の化学的特性と生物学的活性を付与しています。 農業から医学に至るまでのさまざまなアプリケーションにおけるその汎用性は、科学研究および産業アプリケーションにおけるその重要性を示しています .
特性
分子式 |
C23H27NO5 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
methyl (E)-3-methoxy-2-[2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]-2,5-dimethylphenoxy]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C23H27NO5/c1-15-12-22(16(2)11-20(15)17(3)24-28-6)29-13-18-9-7-8-10-19(18)21(14-26-4)23(25)27-5/h7-12,14H,13H2,1-6H3/b21-14+,24-17- |
InChIキー |
LMRXZYBAUUHKCX-UHILJWQXSA-N |
異性体SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C)/C(=N\OC)/C |
正規SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2C(=COC)C(=O)OC)C)C(=NOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid](/img/structure/B10832810.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide](/img/structure/B10832816.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide](/img/structure/B10832817.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide](/img/structure/B10832820.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B10832835.png)
![N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide](/img/structure/B10832840.png)
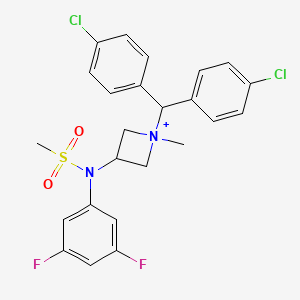
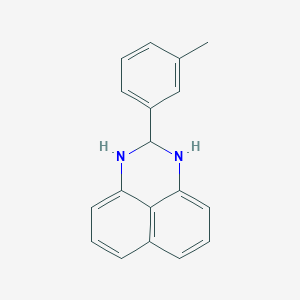
![N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10832857.png)
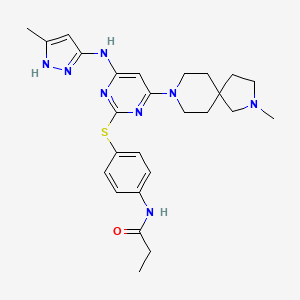
![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
